molecular formula C19H19N3O5S B2514150 Methyl 4-((4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1428353-09-6

Methyl 4-((4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No. B2514150
CAS RN: 1428353-09-6
M. Wt: 401.44
InChI Key: GGBRYTXSAWULDA-UHFFFAOYSA-N
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Description

The compound "Methyl 4-((4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate" is a complex organic molecule that appears to be related to a class of compounds with potential bioactivity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, and chemical properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with simpler molecules, which are then built up into more complex structures. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime involves the reaction of an oxime with a chlorinated pyridine derivative . Similarly, the synthesis of 1-methylpiperidylidene-2-sulfon(cyan)amides from 1-methyl-1,2,3,4-tetrahydropyridine with organic azides suggests a 1,3-dipolar cycloaddition reaction as a key step . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate sulfonyl benzoate and cyanopyridinyl moieties.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various analytical techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was elucidated, revealing a nonplanar molecule with the piperidine ring in a chair conformation and a significant dihedral angle between the pyridine and benzene rings . This information is valuable for understanding the three-dimensional conformation of similar molecules, which is crucial for their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and the reactions they undergo. The 1,3-dipolar cycloaddition reaction mentioned in the synthesis of 1-methylpiperidylidene-2-sulfon(cyan)amides indicates that the tetrahydropyridine moiety is reactive towards organic azides . This suggests that the piperidine moiety in the target compound may also be amenable to similar reactions, potentially allowing for further functionalization or the formation of cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The crystallographic data provided for 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, such as the density and the absence of intra- or intermolecular hydrogen bonds, give insights into the solid-state properties of these molecules . Although specific data for the target compound is not provided, similar analytical techniques could be employed to determine its physical properties, such as solubility, melting point, and stability.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes indicates the importance of selective chemical inhibitors in deciphering the involvement of specific CYP isoforms in drug metabolism. This area is crucial for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered to patients. Selective inhibitors, such as ketoconazole for CYP3A4, play a vital role in phenotyping studies by helping to identify the specific CYP isoforms responsible for the metabolism of a given drug (Khojasteh et al., 2011).

DNA Minor Groove Binders

Hoechst 33258 and its analogues, which are known to bind strongly to the minor groove of double-stranded B-DNA, demonstrate the significance of minor groove binders in scientific research. These compounds are utilized in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors. Such applications highlight the potential of minor groove binders in both research and therapeutic contexts (Issar & Kakkar, 2013).

Novel Synthesis of Pharmaceutical Compounds

The novel synthesis methods for pharmaceutical impurities, such as those found in proton pump inhibitors like omeprazole, underscore the importance of innovative approaches in drug synthesis and the identification of pharmaceutical impurities. This area of research is critical for the development and quality control of pharmaceuticals, offering insights into the synthesis of complex organic molecules (Saini et al., 2019).

Biocides in Reverse Osmosis Systems

The application of non-oxidizing biocides to prevent biofouling in reverse osmosis (RO) polyamide membrane systems demonstrates the significance of chemical compounds in water treatment technologies. This research area focuses on finding safer strategies for biofouling prevention, which is crucial for the sustainability of water supply technologies (Da-Silva-Correa et al., 2022).

properties

IUPAC Name

methyl 4-[4-(5-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-26-19(23)15-3-5-17(6-4-15)28(24,25)22-10-8-16(9-11-22)27-18-7-2-14(12-20)13-21-18/h2-7,13,16H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBRYTXSAWULDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-((5-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

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